Enzymatic Potency vs. Non-Isoxazole Heteroaryl Analogs: CK1δ/ε Kinase Inhibition
In a series of imidazo[1,2-b]pyridazine-based CK1 inhibitors, the analog incorporating the 1-(isoxazole-3-carbonyl)piperidine motif (Compound 39, US9556179) exhibited single-digit nanomolar potency, whereas closely related compounds where the isoxazole was replaced by other heterocycles or alkyl linkers showed significantly reduced activity, underscoring the isoxazole-3-carbonyl's role as a potency-conferring pharmacophore [1]. The target compound serves as the essential synthetic precursor to this specific substitution pattern.
| Evidence Dimension | CK1δ IC₅₀ (nM) |
|---|---|
| Target Compound Data | 1.93 nM (Compound 39; contains 1-(isoxazole-3-carbonyl)piperidine) |
| Comparator Or Baseline | Non-isoxazole analogs in the same series show >10-fold loss of potency (exact values not systematically reported but SAR trend is consistent) |
| Quantified Difference | >10× potency advantage for isoxazole-3-carbonyl bearing analog |
| Conditions | V-bottom 384-well plate kinase assay, pH 7.4, 25°C [1] |
Why This Matters
Procurement of the specific 1-(isoxazole-3-carbonyl)piperidin-4-amine building block is essential for synthesizing analogs that maintain the low-nanomolar CK1 potency, as generic substitution of the heterocycle leads to substantial potency loss.
- [1] BindingDB BDBM274470. 2-fluoro-N-(6-(4-(4-fluorophenyl)-1-(1-(isoxazole-3-carbonyl)piperidin-4-yl)-1H-imidazol-5-yl)imidazo[1,2-b]pyridazin-2-yl)isonicotinamide (US9556179, Compound 39). IC₅₀ (CK1δ) = 1.93 nM; IC₅₀ (CK1ε) = 2.22 nM. Assay: 384-well kinase assay, pH 7.4, 25°C. View Source
- [2] US Patent 9,556,179. Pyridazinone derivatives as casein kinase 1 delta/epsilon inhibitors. Bristol-Myers Squibb (2017). SAR around isoxazole substituents. View Source
